[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol
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Overview
Description
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring substituted with a butylphenyl group and a methoxy group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Substitution with Butylphenyl Group: The butylphenyl group is introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with a butylphenyl halide under basic conditions.
Methoxylation: The methoxy group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol
- [(2S,6S)-4-(4-tert-butylphenyl)-6-methoxymorpholin-2-yl]methanol
Uniqueness
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
Properties
CAS No. |
920756-40-7 |
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Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol |
InChI |
InChI=1S/C16H25NO3/c1-3-4-5-13-6-8-14(9-7-13)17-10-15(12-18)20-16(11-17)19-2/h6-9,15-16,18H,3-5,10-12H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
YYHNKGWKIZSFDD-HOTGVXAUSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N2C[C@H](O[C@@H](C2)OC)CO |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(OC(C2)OC)CO |
Origin of Product |
United States |
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